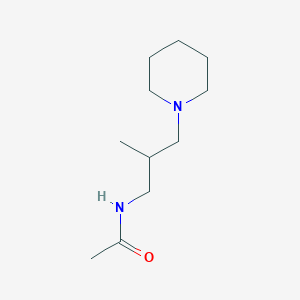![molecular formula C14H15N3O3S B7587506 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration.
作用机制
The mechanism of action of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide involves the inhibition of histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide increases the acetylation of histones and other proteins, leading to chromatin relaxation and transcriptional activation of various genes involved in cell growth, differentiation, and apoptosis. 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to inhibit HDAC1, HDAC3, and HDAC6, which are involved in various cellular processes, including cell cycle regulation, DNA repair, and protein degradation.
Biochemical and Physiological Effects:
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to induce various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and cell cycle arrest in cancer cells. It also reduces the production of pro-inflammatory cytokines and chemokines in inflammatory cells and improves cognitive function in animal models of neurodegeneration. 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to modulate the expression of various genes involved in these processes, including p21, Bax, and caspase-3 in cancer cells, and IL-1β, TNF-α, and COX-2 in inflammatory cells.
实验室实验的优点和局限性
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide also has some limitations, including its potential toxicity and side effects, its limited bioavailability and pharmacokinetics, and its lack of selectivity for specific HDAC isoforms.
未来方向
There are several future directions for the research and development of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide, including the identification of more selective HDAC inhibitors with fewer side effects, the optimization of its pharmacokinetics and bioavailability, the development of combination therapies with other drugs, and the exploration of its potential therapeutic applications in various diseases. 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide involves the condensation of 3-aminophenol with 3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting amine with methanesulfonyl chloride to form the sulfonamide derivative. Finally, the benzamide moiety is introduced by reacting the sulfonamide derivative with 3-bromoaniline. The overall synthesis method of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide is shown in Figure 1.
科学研究应用
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. It also induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes. In inflammation, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB, a key regulator of inflammation. In neurodegeneration, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-21(19,20)17-13-7-3-6-12(9-13)16-14(18)10-4-2-5-11(15)8-10/h2-9,17H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXKZSPUWYFEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)


![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)



![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)